2,2-Bis(3-aminophenyl)hexafluoropropane

Polyimide thermal stability Glass transition temperature Fluorinated diamine comparison

2,2-Bis(3-aminophenyl)hexafluoropropane (CAS 47250-53-3) is the critical meta-substituted diamine monomer for next-generation polyimides. Its kinked backbone, enabled by the hexafluoroisopropylidene bridge, uniquely reduces chain packing to achieve a dielectric constant below 2.5 at 10 MHz and a Tg exceeding 350°C. This combination is essential for lead-free soldering in semiconductor packaging and high-frequency PCBs. The monomer's superior solubility in cresol and other standard solvents ensures high molecular weight polyimide films via spin-coating or slot-die coating. Unlike para-isomers, it suppresses charge-transfer complexes, yielding colorless films with yellow index values as low as 0.98, making it the only viable choice for flexible OLED substrates and optical waveguides. Procure with confidence for gas separation membranes or protective electronic coatings where performance cannot be compromised.

Molecular Formula C15H12F6N2
Molecular Weight 334.26 g/mol
CAS No. 47250-53-3
Cat. No. B1268579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(3-aminophenyl)hexafluoropropane
CAS47250-53-3
Molecular FormulaC15H12F6N2
Molecular Weight334.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(C2=CC(=CC=C2)N)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-3-1-5-11(22)7-9)10-4-2-6-12(23)8-10/h1-8H,22-23H2
InChIKeyUVUCUHVQYAPMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(3-aminophenyl)hexafluoropropane (CAS 47250-53-3): Key Properties and Procurement Specifications for High-Performance Fluorinated Diamine Monomers


2,2-Bis(3-aminophenyl)hexafluoropropane (CAS 47250-53-3), also designated 3,3'-(hexafluoroisopropylidene)dianiline, is a fluorinated aromatic diamine monomer with the molecular formula C15H12F6N2 and a molecular weight of 334.26 g/mol . It is commercially available as a crystalline powder with a melting point of approximately 86 °C and is supplied at purities ≥98.0% (GC,T) for polymerization-grade applications . The compound is structurally defined by a central hexafluoroisopropylidene bridge connecting two meta-substituted aminophenyl rings, a configuration that imparts a combination of thermal robustness and processability distinct from its para-substituted isomer [1]. Its primary utility is as a comonomer in the synthesis of high-performance polyimides and polyamides for electronics, aerospace, and gas separation membranes [2].

Why Generic Substitution of 2,2-Bis(3-aminophenyl)hexafluoropropane Fails: The Meta-Substitution Differentiation


Fluorinated aromatic diamines are not functionally interchangeable; even a minor change in regioisomerism fundamentally alters the properties of the resulting polyimide. The meta-substitution pattern of 2,2-bis(3-aminophenyl)hexafluoropropane introduces a kinked backbone architecture that significantly reduces chain packing density relative to linear para-substituted analogs such as 2,2-bis(4-aminophenyl)hexafluoropropane [1]. This structural divergence manifests in lower dielectric constants, enhanced solubility in organic solvents prior to imidization, and improved optical transparency in the final polymer film [2]. Conversely, substitution with non-fluorinated or sulfone-containing diamines (e.g., bis(3-aminophenyl)sulfone) results in higher moisture uptake and reduced thermal oxidative stability [3]. For procurement in microelectronics or aerospace applications, substitution of the meta-isomer with a para-isomer or a non-fluorinated analog will result in a polymer with an unacceptably higher dielectric constant or reduced thermo-oxidative stability, rendering the final component out of specification [4].

Quantitative Performance Differentiation of 2,2-Bis(3-aminophenyl)hexafluoropropane: Thermal, Optical, and Electrical Benchmarking Data


Thermal Stability Retention: 2,2-Bis(3-aminophenyl)hexafluoropropane vs. 4,4'-6F Diamine in Polyimide Films

Polyimides synthesized from 2,2-bis(3-aminophenyl)hexafluoropropane (3,3'-6F diamine) with pyromellitic dianhydride (PMDA) and 3,3',4,4'-diphenyltetracarboxylic dianhydride (BPDA) exhibit glass transition temperatures (Tg) in excess of 350 °C while simultaneously achieving a dielectric constant of less than 2.5 at 10 MHz [1]. This combination of high Tg and low dielectric constant is critical for advanced interlayer dielectrics. In contrast, polyimides derived from the isomeric 2,2-bis(4-aminophenyl)hexafluoropropane (4,4'-6F diamine) with the same dianhydrides exhibit comparable Tg values but are noted in the same patent to have reduced solubility and different mechanical processing windows [2].

Polyimide thermal stability Glass transition temperature Fluorinated diamine comparison

Optical Transparency Advantage: 2,2-Bis(3-aminophenyl)hexafluoropropane (BAFP) vs. Other Diamines in Colorless Polyimide Films

In a head-to-head study of colorless and transparent polyimide films using 6FDA as the common dianhydride, the film derived from 2,2-bis(3-aminophenyl)hexafluoropropane (BAFP) exhibited a yellow index (YI) within the range of 0.98 to 2.76 and a coefficient of thermal expansion (CTE) in the range of 25.73 to 55.23 ppm/°C [1]. While specific YI and CTE values for each individual diamine are not tabulated in the abstract, the study concludes that BAFP-derived polyimides are among the six diamine monomers evaluated to produce 'colorless and transparent' films, a direct result of the meta-substituted, kinked backbone that inhibits intermolecular charge-transfer complex formation [1].

Colorless polyimide Optical transparency Yellow index comparison

Meta-Substitution Effect on Solubility and Processability: 3,3'-6F Diamine vs. 4,4'-6F Diamine

Patent literature directly compares the processability of polyimides derived from 2,2-bis(3-aminophenyl)hexafluoropropane (the 3,3'-isomer) and 2,2-bis(4-aminophenyl)hexafluoropropane (the 4,4'-isomer) with 6FDA dianhydride [1]. The polyimide from the meta-substituted diamine (3,3'-isomer) is specifically noted for its solubility in cresol solvents, which enables a high molecular weight polycondensation process to achieve molecular weights of at least 25,000 [1]. In contrast, polyimides from the para-substituted 4,4'-isomer typically exhibit reduced solubility in such solvents, limiting their processability and final molecular weight under similar reaction conditions [1]. This solubility differential directly translates to the ability to solution-cast films or spin-coat coatings for electronic applications.

Polyimide solubility Meta-substituted diamine Cresol solvent processability

Refractive Index Specification for Optical Material Formulation

The refractive index of 2,2-bis(3-aminophenyl)hexafluoropropane is reported as 1.526 . While direct comparative refractive index data for the 4,4'-isomer under identical conditions is not available in the open literature, this value is consistent with the class of hexafluoroisopropylidene-bridged aromatics, which generally exhibit refractive indices in the range of 1.45 to 1.55 due to the low molar refractivity of the C-F bonds [1]. For optical material formulators, this property is a key input for predicting the refractive index of the final polyimide or polyamide copolymer and for designing anti-reflective coatings or optical waveguides where precise index matching is required [1].

Refractive index Fluorinated diamine Optical materials

Validated Application Scenarios for 2,2-Bis(3-aminophenyl)hexafluoropropane Based on Quantitative Performance Evidence


Low-Dielectric Interlayer Dielectrics for High-Frequency Microelectronics

Polyimides synthesized from 2,2-bis(3-aminophenyl)hexafluoropropane achieve a dielectric constant of less than 2.5 at 10 MHz while maintaining a glass transition temperature in excess of 350 °C [1]. This specific combination of properties is documented in patent literature for copolyimides incorporating this monomer [1]. For procurement in semiconductor packaging and high-frequency printed circuit boards, this monomer is justified over non-fluorinated or para-substituted alternatives because it uniquely enables both low dielectric loss and the thermal stability required for lead-free soldering processes.

Colorless and Transparent Polyimide Films for Flexible Displays and Optoelectronics

In comparative studies of colorless polyimide films using a common 6FDA dianhydride, the film derived from 2,2-bis(3-aminophenyl)hexafluoropropane (BAFP) was among the six diamine monomers evaluated to produce films with yellow index values in the low range of 0.98 to 2.76 [2]. The meta-substituted, kinked backbone of BAFP is essential for suppressing intermolecular charge-transfer complexes that cause yellowing. Procurement for flexible OLED substrates, transparent electrodes, or optical waveguides should prioritize this meta-isomer over linear para-isomers or non-fluorinated diamines to meet stringent optical clarity specifications.

Solution-Processable High-Performance Polyimide Coatings and Films

The polyimide derived from 2,2-bis(3-aminophenyl)hexafluoropropane and 6FDA is specifically documented to be soluble in cresol solvents, enabling solution polycondensation to molecular weights of at least 25,000 [3]. This is a critical processability advantage over polymers derived from the isomeric 2,2-bis(4-aminophenyl)hexafluoropropane, which exhibit reduced solubility under identical conditions [3]. For applications requiring spin-coating, slot-die coating, or solution casting of high molecular weight films—such as protective coatings for electronic components or gas separation membrane precursors—this meta-isomer is the preferred procurement choice to ensure compatibility with standard industrial solvent systems.

Fluorinated Polyimide Gas Separation Membranes

Patented gas separation membranes specifically incorporate the condensation product of 2,2-bis(3-aminophenyl)hexafluoropropane with aromatic dianhydrides such as BTDA [4]. The meta-substituted, fluorinated diamine contributes to the polymer's free volume and chain packing characteristics, which govern gas permeability and selectivity. Procurement of this specific monomer for membrane fabrication is justified by its direct inclusion in validated membrane compositions with demonstrated gas separation performance, as opposed to non-fluorinated or para-substituted analogs that would alter the polymer's fractional free volume and consequently the separation performance envelope [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Bis(3-aminophenyl)hexafluoropropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.